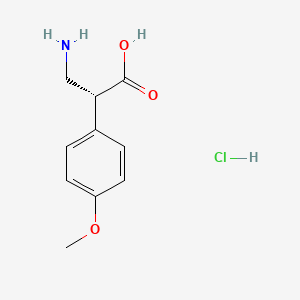

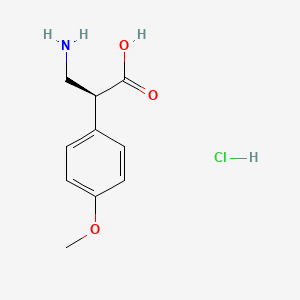

(R)-3-Amino-2-(4-methoxy-phenyl)-propionic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(R)-3-Amino-2-(4-methoxy-phenyl)-propionic acid hydrochloride, also known as (R)-AMPA-HCl, is a synthetic derivative of the naturally-occurring amino acid, glutamate, and is commonly used in scientific research as an agonist of the AMPA receptor. As an analogue of the neurotransmitter glutamate, (R)-AMPA-HCl is able to activate AMPA receptors in the central nervous system, leading to various physiological and biochemical effects. In

Scientific Research Applications

(R)-AMPA-HCl is widely used in scientific research as an agonist of the AMPA receptor. It is commonly used to study the effects of AMPA receptor activation in the central nervous system, as well as to study the effects of glutamate on the brain. It is also used to study the effects of AMPA receptor activation on various physiological processes, such as learning and memory formation. Furthermore, (R)-AMPA-HCl has been used to study the effects of AMPA receptor activation on neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.

Mechanism of Action

(R)-AMPA-HCl acts as an agonist of the AMPA receptor, which is a type of glutamate receptor found in the central nervous system. When (R)-AMPA-HCl binds to the AMPA receptor, it causes the receptor to become activated. This activation leads to the influx of calcium ions into the cell, which in turn leads to a variety of physiological and biochemical effects, such as the release of neurotransmitters, the activation of intracellular pathways, and the modulation of gene expression.

Biochemical and Physiological Effects

The activation of the AMPA receptor by (R)-AMPA-HCl leads to a variety of biochemical and physiological effects. These effects include the release of neurotransmitters, such as glutamate and GABA, the activation of intracellular pathways, such as the MAPK/ERK pathway, and the modulation of gene expression. In addition, (R)-AMPA-HCl has been shown to have neuroprotective and anti-inflammatory effects, as well as effects on learning and memory formation.

Advantages and Limitations for Lab Experiments

(R)-AMPA-HCl has a number of advantages for lab experiments. It is a relatively inexpensive and easy to synthesize compound, and it is also easy to store and handle. Furthermore, (R)-AMPA-HCl has a high affinity for the AMPA receptor, making it a useful tool for studying AMPA receptor activation. However, (R)-AMPA-HCl also has some limitations. It has a short half-life, meaning that it is quickly metabolized and cleared from the body. In addition, it can be toxic in high concentrations, so it must be used with caution in lab experiments.

Future Directions

The future of (R)-AMPA-HCl is promising. It has potential applications in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, as well as in the treatment of depression and anxiety. In addition, (R)-AMPA-HCl has potential applications in the development of novel drugs for the treatment of neurological disorders. Furthermore, (R)-AMPA-HCl could be used to study the effects of AMPA receptor activation on various physiological processes, such as learning and memory formation. Finally, (R)-AMPA-HCl could be used to study the effects of AMPA receptor activation on neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.

Synthesis Methods

(R)-AMPA-HCl can be synthesized in a few different ways. One method involves the reaction of (R)-4-methoxyphenylacetic acid with 2-amino-3-chloropropionic acid in the presence of a base such as sodium carbonate. The reaction is then followed by the addition of hydrochloric acid to form (R)-AMPA-HCl. Another method involves the reaction of (R)-4-methoxyphenylacetic acid with ethyl chloroformate, followed by the addition of 2-amino-3-chloropropionic acid and hydrochloric acid. Both of these methods are efficient and can be performed in a laboratory setting.

properties

IUPAC Name |

(2R)-3-amino-2-(4-methoxyphenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-14-8-4-2-7(3-5-8)9(6-11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H/t9-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWFLWDFFYRGQY-FVGYRXGTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CN)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H](CN)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Iron azobenzene tetracarboxylic, Porous [PCN-250(Fe)], CONEKTIC™ F250](/img/structure/B6309725.png)

![Chloro[1,3-bis(1,1'-dimethylethyl)2H-imidazol-2-ylidene]gold(I), 98%](/img/structure/B6309727.png)

![8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B6309746.png)

![4-Dimethylamino-n-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-butyramide tartaric acid salt](/img/structure/B6309755.png)

![Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) [Iron trimesate]](/img/structure/B6309821.png)

![(Hexamethylenetetramine)penta[copper(I) cyanide]; 98% MOF](/img/structure/B6309827.png)